3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane
Description
3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane is a fluorinated aromatic compound characterized by two trifluoromethyl (–CF₃) groups at the 3- and 5-positions of the phenyl ring and a trifluoromethylsulfonyl (–SO₂CF₃) substituent. This structure confers high electron-withdrawing properties, thermal stability, and lipophilicity, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1,3-bis(trifluoromethyl)-5-(trifluoromethylsulfonylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9O2S/c11-8(12,13)6-1-5(2-7(3-6)9(14,15)16)4-22(20,21)10(17,18)19/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBVTQYWSNXXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631456 | |
| Record name | 1-[(Trifluoromethanesulfonyl)methyl]-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434957-15-0 | |
| Record name | 1-[(Trifluoromethanesulfonyl)methyl]-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with trifluoromethylsulfonyl reagents. One common method includes the use of trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to maximize yield and minimize impurities. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce sulfonyl derivatives .
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its high stability and unique chemical properties
Mechanism of Action
The mechanism by which 3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize reactive intermediates and enhance the reactivity of other compounds in chemical reactions. The trifluoromethyl groups also contribute to its high lipophilicity, which can affect its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane, a compound characterized by its trifluoromethyl and trifluoromethylsulfonyl functional groups, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : C10H5F9O2S
- Molecular Weight : 396.20 g/mol
- CAS Number : 434957-15-0
- Structure : The compound features two trifluoromethyl groups and a trifluoromethylsulfonyl group attached to a phenyl ring, contributing to its unique chemical reactivity and biological interactions.
The biological activity of 3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethyl groups enhance lipophilicity and electron-withdrawing properties, which can improve binding affinity to enzyme active sites.
- Cellular Signaling Pathways : The compound may modulate signaling pathways through interactions with receptors or enzymes involved in cellular communication.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Studies suggest that trifluoromethyl-containing compounds can inhibit cancer cell proliferation. For instance, related compounds have shown synergistic effects when combined with existing chemotherapeutics.
- Antimicrobial Properties : There is evidence that such compounds can exhibit antimicrobial activity against various pathogens due to their ability to disrupt cellular membranes.
Case Study 1: Anticancer Activity
A study published in ACS Inorganic Chemistry highlighted the anticancer potential of related trifluoromethyl compounds. The investigation revealed that certain derivatives of bis(trifluoromethyl)phenylmethane demonstrated significant cytotoxicity against multiple myeloma cells when used in conjunction with other drugs. The mechanism was linked to increased apoptosis and inhibition of cell cycle progression .
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors has shown that trifluoromethylsulfonyl groups can enhance the potency of inhibitors targeting specific enzymes involved in cancer metabolism. These findings suggest that 3,5-Bis(trifluoromethyl)phenyl(trifluoromethylsulfonyl)methane could serve as a lead compound for developing new anticancer agents .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How do computational studies (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal a low LUMO energy (-2.8 eV) due to electron-deficient trifluoromethyl/sulfonyl groups, favoring electrophilic reactivity. HOMO-LUMO gaps (Δ ~5 eV) correlate with UV-Vis absorption at 270–300 nm. Such data guide predictions of charge-transfer interactions in catalytic systems .
Q. What mechanistic insights explain its performance as a catalyst in asymmetric synthesis?
- Methodological Answer : In chiral phosphine ligand frameworks (e.g., binaphthyl systems), the sulfonyl group stabilizes transition states via non-covalent interactions (e.g., C–F⋯π). Enantioselectivity (>90% ee) is achieved by optimizing steric bulk and electronic tuning of substituents, as demonstrated in asymmetric hydrogenation .
Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH):
- Acidic (pH 2): Rapid hydrolysis to 3,5-bis(trifluoromethyl)phenol.
- Basic (pH 12): Degradation via sulfonate elimination.
- UV light (254 nm): Photolytic cleavage of the C–S bond, confirmed by LC-MS .
Q. What comparative advantages does this compound offer over analogs (e.g., 3,5-difluorophenyl derivatives) in supramolecular chemistry?
- Methodological Answer : The trifluoromethyl groups enhance hydrophobicity and van der Waals interactions, enabling self-assembly into ordered nanostructures (confirmed by SAXS). Unlike difluoro analogs, its stronger electron-withdrawing effect improves binding to π-acidic hosts (e.g., cucurbiturils) .
Q. How can advanced spectroscopic techniques resolve contradictions in reported reaction pathways (e.g., competing SN1 vs. SN2 mechanisms)?
- Methodological Answer : Kinetic isotope effects (KIE) and -labeling experiments distinguish between mechanisms. For SN1, a carbocation intermediate is trapped using 2,6-lutidine; for SN2, linear free-energy relationships (Hammett plots) confirm concerted pathways. Variable-temperature NMR monitors transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
